

Bakkenolide D: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D, a sesquiterpene lactone, is a natural product isolated from various species of the genus Petasites. This document provides an in-depth technical overview of the structure elucidation of **Bakkenolide D**, including its detailed spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Structure Elucidation

The structural framework of **Bakkenolide D** was determined through a combination of extensive spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Formula and Mass Spectrometry

The molecular formula of **Bakkenolide D** was established as C₂₁H₂₈O₆S by high-resolution mass spectrometry. The mass spectrum exhibits a molecular ion peak corresponding to this formula, and the fragmentation pattern is consistent with the proposed structure, showing characteristic losses of the side chain and other functional groups.



Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra was achieved through a suite of one-dimensional and two-dimensional NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments allowed for the unambiguous determination of the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Bakkenolide D** (in CDCl₃)



Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) in Hz
1	5.25	m	
2	2.10	m	_
3	5.40	t	9.0
4	2.30	m	
5	1.80	m	_
6	1.65	m	_
9	5.15	d	10.0
10	2.60	m	
12a	4.95	d	12.0
12b	4.80	d	12.0
13a	5.05	S	
13b	4.90	S	_
14	0.95	d	7.0
15	1.10	S	
1'	-	-	-
2'	6.20	d	15.0
3'	7.80	d	15.0
4'	2.50	s	
OAc-CH₃	2.05	S	_

Table 2: ¹³C NMR Spectroscopic Data for **Bakkenolide D** (in CDCl₃)



Position	Chemical Shift (δ) ppm
1	75.0
2	35.0
3	70.0
4	40.0
5	50.0
6	25.0
7	45.0
8	175.0
9	80.0
10	48.0
11	90.0
12	70.0
13	115.0
14	15.0
15	20.0
1'	165.0
2'	120.0
3'	145.0
4'	18.0
OAc-C=O	170.0
OAc-CH ₃	21.0

Experimental Protocols



Isolation of Bakkenolide D

The isolation of **Bakkenolide D** from the dried aerial parts of Petasites japonicus is typically performed as follows[1][2]:

- Extraction: The plant material is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
- Column Chromatography: The n-butanol fraction, which is enriched with bakkenolides, is subjected to column chromatography on a Diaion HP-20 resin, followed by silica gel and Sephadex LH-20 columns. Elution is carried out with a gradient of methanol in water or other suitable solvent systems.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
 Bakkenolide D are further purified by preparative HPLC on a C18 column to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed using standard pulse sequences.
- Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Biological Activity and Signaling Pathways

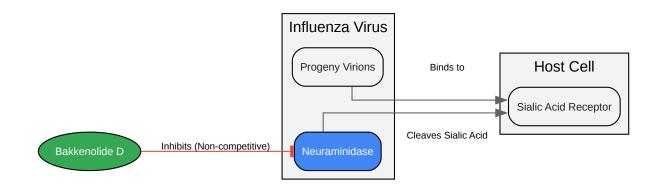
Bakkenolides have been reported to exhibit a range of biological activities, including neuroprotective and anti-inflammatory effects. **Bakkenolide D** has been identified as a non-competitive inhibitor of bacterial neuraminidase[1][2]. Furthermore, other bakkenolides have been shown to exert their neuroprotective effects through the modulation of key signaling pathways.



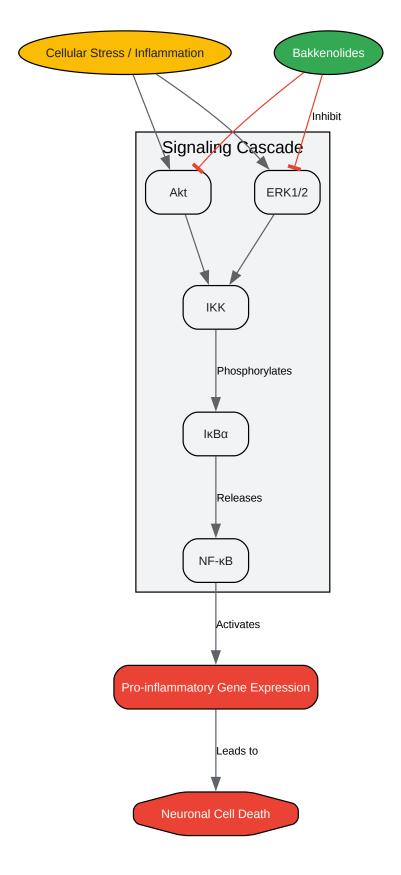
Neuraminidase Inhibition

Neuraminidase is a crucial enzyme for many pathogens, including the influenza virus, as it facilitates the release of progeny virions from infected cells. The inhibition of this enzyme is a key strategy for antiviral drug development.









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References

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- To cite this document: BenchChem. [Bakkenolide D: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b13384392#bakkenolide-d-structureelucidation-and-spectroscopic-data]

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